molecular formula C36H70O4 B14463592 octadecanoic acid;(Z)-octadec-9-enoic acid CAS No. 68311-06-8

octadecanoic acid;(Z)-octadec-9-enoic acid

Cat. No.: B14463592
CAS No.: 68311-06-8
M. Wt: 566.9 g/mol
InChI Key: QWIDXEUVWSDDQX-SVMKZPJVSA-N
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Description

Octadecanoic acid: and (Z)-octadec-9-enoic acid are two distinct fatty acids. Octadecanoic acid, commonly known as stearic acid, is a saturated fatty acid with the chemical formula C₁₈H₃₆O₂. It is widely found in animal and plant fats. (Z)-octadec-9-enoic acid, also known as oleic acid, is an unsaturated fatty acid with the chemical formula C₁₈H₃₄O₂. It is a major component of various vegetable oils, such as olive oil.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Octadecanoic Acid (Stearic Acid):

      Hydrogenation of Oleic Acid: Stearic acid can be synthesized by the hydrogenation of oleic acid in the presence of a nickel catalyst.

      Saponification of Fats and Oils: Stearic acid is also produced by the saponification of animal fats and vegetable oils, followed by acidification of the resulting soap.

  • (Z)-Octadec-9-enoic Acid (Oleic Acid):

      Hydrolysis of Triglycerides: Oleic acid can be obtained by the hydrolysis of triglycerides found in vegetable oils, such as olive oil and sunflower oil.

      Chemical Synthesis: Oleic acid can also be synthesized through the oxidation of stearic acid using potassium permanganate.

Industrial Production Methods:

    Fractional Distillation: Both stearic acid and oleic acid can be separated from other fatty acids through fractional distillation of hydrolyzed fats and oils.

    Crystallization: Stearic acid can be purified by crystallization from solvents like ethanol.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Stearic Acid: Undergoes oxidation to produce stearic aldehyde and stearic acid peroxide.

      Oleic Acid: Can be oxidized to produce oxoacids and peroxides.

  • Reduction:

      Stearic Acid: Can be reduced to produce stearyl alcohol.

      Oleic Acid: Can be hydrogenated to produce stearic acid.

  • Substitution:

      Stearic Acid: Reacts with alcohols to form esters.

      Oleic Acid: Reacts with halogens to form halogenated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, oxygen, and hydrogen peroxide.

    Reduction: Hydrogen gas and nickel catalyst.

    Substitution: Alcohols, halogens, and acids.

Major Products:

    Stearic Acid: Stearyl alcohol, stearic aldehyde, and esters.

    Oleic Acid: Stearic acid, oxoacids, and halogenated derivatives.

Scientific Research Applications

Chemistry:

    Stearic Acid: Used as a surfactant and emulsifying agent in various chemical formulations.

    Oleic Acid: Used as a precursor in the synthesis of various chemicals, including detergents and lubricants.

Biology:

    Stearic Acid: Studied for its role in cell membrane structure and function.

    Oleic Acid: Investigated for its effects on lipid metabolism and cardiovascular health.

Medicine:

    Stearic Acid: Used in the formulation of pharmaceutical tablets and capsules.

    Oleic Acid: Explored for its potential anti-inflammatory and anti-cancer properties.

Industry:

    Stearic Acid: Used in the production of candles, cosmetics, and plastics.

    Oleic Acid: Used in the manufacture of soaps, biodiesel, and food additives.

Mechanism of Action

Stearic Acid:

    Cell Membrane Interaction: Stearic acid integrates into cell membranes, affecting their fluidity and permeability.

    Metabolic Pathways: Stearic acid is metabolized in the body to produce energy and other fatty acids.

Oleic Acid:

    Lipid Metabolism: Oleic acid is involved in the regulation of lipid metabolism, influencing cholesterol levels and fatty acid synthesis.

    Signal Transduction: Oleic acid activates various signaling pathways, including those related to inflammation and cell proliferation.

Comparison with Similar Compounds

    Palmitic Acid: A saturated fatty acid with 16 carbon atoms, similar to stearic acid but with a shorter chain length.

    Linoleic Acid: An unsaturated fatty acid with two double bonds, similar to oleic acid but with additional unsaturation.

    Arachidic Acid: A saturated fatty acid with 20 carbon atoms, similar to stearic acid but with a longer chain length.

Uniqueness:

    Stearic Acid: Unique for its high melting point and solid state at room temperature, making it suitable for use in candles and cosmetics.

    Oleic Acid: Unique for its high monounsaturated fat content, making it beneficial for heart health and widely used in cooking oils.

Properties

CAS No.

68311-06-8

Molecular Formula

C36H70O4

Molecular Weight

566.9 g/mol

IUPAC Name

octadecanoic acid;(Z)-octadec-9-enoic acid

InChI

InChI=1S/C18H36O2.C18H34O2/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20);9-10H,2-8,11-17H2,1H3,(H,19,20)/b;10-9-

InChI Key

QWIDXEUVWSDDQX-SVMKZPJVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O

Related CAS

68311-06-8

Origin of Product

United States

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